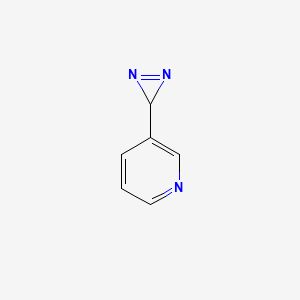
3-Amino-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a nitro group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-2-nitrobenzamide can be synthesized through several methods. One common method involves the nitration of 3-aminobenzamide. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Another method involves the reduction of 3-nitrobenzamide. This reduction can be achieved using catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to 3,2-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The nitro and amino groups on the benzene ring play a crucial role in these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
3-Amino-2-nitrobenzamide can be compared with other similar compounds such as:
3-Aminobenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-3-nitrobenzamide: Has the nitro and amino groups in different positions, leading to different chemical properties and reactivity.
3-Nitrobenzamide: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
The uniqueness of this compound lies in the specific positioning of the amino and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1261551-25-0 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-amino-2-nitrobenzamide |
InChI |
InChI=1S/C7H7N3O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,8H2,(H2,9,11) |
Clave InChI |
ZZVNNSHHCKFZRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)





![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
